molecular formula C7H11F3O B8184944 (1S,2R)-2-Trifluoromethyl-cyclohexanol

(1S,2R)-2-Trifluoromethyl-cyclohexanol

Cat. No.: B8184944
M. Wt: 168.16 g/mol
InChI Key: BGAGPUHWVOHHTP-RITPCOANSA-N
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Description

(1S,2R)-2-Trifluoromethyl-cyclohexanol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Trifluoromethyl-cyclohexanol typically involves the enantioselective reduction of a corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-Trifluoromethyl-cyclohexanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of chiral chromatography for the separation of enantiomers is also a common practice to obtain the desired stereoisomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-Trifluoromethyl-cyclohexanone.

    Reduction: Primary alcohols.

    Substitution: Ethers and esters with various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Trifluoromethyl-cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high lipophilicity and stability under various chemical conditions .

Properties

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAGPUHWVOHHTP-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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